2,3-Diaminopropionic acid

Descripción general

Descripción

3-aminoalanine is a diamino acid that is alanine in which one of the hydrogens of the methyl group is replaced by an amino group. It has a role as an Escherichia coli metabolite. It is a diamino acid, a beta-amino acid, a non-proteinogenic alpha-amino acid and an alanine derivative. It derives from a propionic acid. It is a conjugate acid of a 3-aminoalaninate. It is a tautomer of a 3-aminoalanine zwitterion.

Mecanismo De Acción

Target of Action

2,3-Diaminopropionic acid (DAP) primarily targets cysteine or serine hydrolases . These enzymes play a crucial role in regulating protein fate, location, and activity, making them important drug targets .

Mode of Action

DAP interacts with its targets by replacing the catalytic cysteine or serine in hydrolase mutants . This replacement allows DAP-containing hydrolases to capture transient thioester- or ester-linked acyl-enzyme intermediates, which are products of the first step of the proteolytic reaction . These intermediates are then stabilized as amide analogs .

Biochemical Pathways

The primary biochemical pathway affected by DAP involves the pyridoxal phosphate (PLP) mediated amination of serine . This process results in the formation of 2,3-Diaminopropionate . DAP also plays a role in the biosynthesis of several natural products, including capreomycin, viomycin, zwittermicin, staphyloferrin, and dapdiamide .

Pharmacokinetics

It’s worth noting that the hydrochloride salt form of dap generally has better water solubility and stability , which could potentially impact its bioavailability.

Result of Action

The action of DAP leads to the stable trapping of otherwise transient acyl-enzyme intermediates . This trapping allows for the downstream identification of hydrolase substrates by techniques such as mass spectrometry and immunoblotting . Furthermore, the acyl-enzyme conjugates can be isolated to obtain high-resolution crystal structures .

Action Environment

The action of DAP can be influenced by various environmental factors. For instance, the trapping of substrates by DAP-containing hydrolases can occur in different environments, such as mammalian cell lysate and live cells . This suggests that the action, efficacy, and stability of DAP can vary depending on the cellular and molecular context.

Análisis Bioquímico

Biochemical Properties

2,3-Diaminopropionic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including pyridoxal phosphate-dependent enzymes, which facilitate its formation from serine . Additionally, this compound is involved in the biosynthesis of antibiotics such as zwittermicin A and tuberactinomycin . These interactions are crucial for the compound’s incorporation into secondary metabolites, which exhibit antimicrobial properties.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can be incorporated into proteins, potentially altering their function and stability . This incorporation can affect cellular processes such as protein synthesis, degradation, and signaling pathways, ultimately impacting cell function and metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can form covalent bonds with enzymes, leading to enzyme inhibition or activation . For example, this compound can replace catalytic cysteine or serine residues in enzymes, forming stable acyl-enzyme intermediates . These interactions can result in changes in gene expression and enzyme activity, influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can form stable acyl-enzyme intermediates, which can be isolated and studied over time . Long-term effects on cellular function have been observed, including changes in enzyme activity and protein stability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity. At high doses, this compound can have toxic or adverse effects . These effects include enzyme inhibition, disruption of cellular processes, and potential toxicity to tissues and organs.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as pyridoxal phosphate-dependent enzymes, which facilitate its formation from serine . Additionally, this compound is a precursor in the biosynthesis of antibiotics like zwittermicin A and tuberactinomycin . These pathways are essential for the compound’s incorporation into secondary metabolites and its subsequent biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s biological activity and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how this compound exerts its effects within cells and tissues.

Actividad Biológica

2,3-Diaminopropionic acid (Dpr) is a non-proteinogenic amino acid that plays a significant role in various biological processes. It is primarily known for its involvement in the biosynthesis of certain antibiotics and as a structural component in several bioactive compounds. This article explores the biological activity of Dpr, focusing on its synthesis, metabolic pathways, and implications in microbial and therapeutic contexts.

Chemical Structure and Synthesis

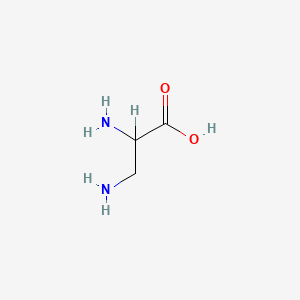

This compound is synthesized through the pyridoxal phosphate (PLP)-mediated amination of serine. This process results in the formation of Dpr, which serves as a precursor for various secondary metabolites, including zwittermicin A and tuberactinomycin . The structural formula of Dpr is:

Biological Functions

1. Role in Antibiotic Biosynthesis

Dpr is crucial in the biosynthesis of staphyloferrin B, a siderophore produced by Staphylococcus aureus. This compound aids in iron acquisition under low-iron conditions, which is vital for bacterial survival and pathogenicity . The enzymes SbnA and SbnB are involved in the conversion of substrates to Dpr, highlighting its importance in microbial metabolism.

2. Metabolic Stress and Toxicity

Research indicates that accumulation of Dpr can lead to metabolic stress in bacteria such as Salmonella enterica. The enzyme diaminopropionate ammonia-lyase (DpaL) helps mitigate this toxicity by converting Dpr into pyruvate and ammonia. However, high levels of Dpr can inhibit coenzyme A and isoleucine biosynthesis, indicating its potential to disrupt normal metabolic functions .

3. Gene Delivery Applications

Dpr has been studied for its potential in gene delivery systems. Peptides containing Dpr have demonstrated effective nucleic acid delivery capabilities by forming non-covalent complexes with DNA or RNA, protecting them from degradation and facilitating cellular uptake . These peptides exhibit low cytotoxicity while maintaining high transfection efficiency across various cell lines.

Case Study 1: Antibiotic Production

A study focused on Staphylococcus aureus demonstrated that Dpr is integral to the synthesis of staphyloferrin B. The research highlighted how manipulating the levels of Dpr could enhance antibiotic production, suggesting that targeted metabolic engineering could improve yields of this important compound .

Case Study 2: Metabolic Pathway Analysis

In Salmonella enterica, it was found that strains lacking RidA (an enzyme involved in detoxifying 2-aminoacrylate produced from Dpr degradation) were more sensitive to Dpr accumulation. This study elucidated the relationship between Dpr metabolism and microbial stress responses, providing insights into potential therapeutic targets for controlling bacterial growth .

Research Findings

Propiedades

IUPAC Name |

2,3-diaminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECYZEOJVXMISF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863308 | |

| Record name | 3-Aminoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

DL form: Hygroscopic solid that also absorbs carbon dioxide from air; [Merck Index] | |

| Record name | 2,3-Diaminopropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10587 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

515-94-6, 4033-39-0 | |

| Record name | 2,3-Diaminopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diaminopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC115849 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Aminoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIAMINOPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8908T5BN6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.